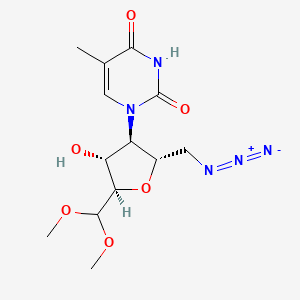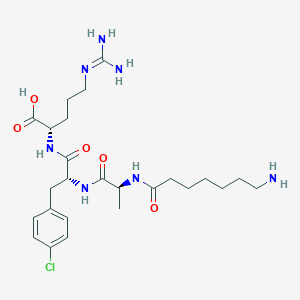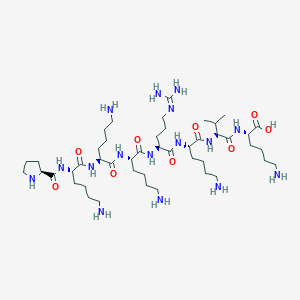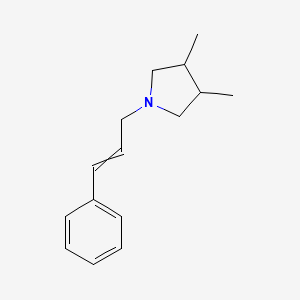
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose typically involves multiple steps, starting from a suitable sugar precursor. The key steps may include:
Protection of hydroxyl groups: Using protecting groups to mask the hydroxyl functionalities.
Azidation: Introduction of the azido group at the 6-position.
Formation of the anhydro bridge: Cyclization to form the 2,5-anhydro structure.
Introduction of the pyrimidinyl group: Coupling with a pyrimidine derivative.
Dimethyl acetal formation: Protection of the aldehyde group as a dimethyl acetal.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions at the azido group or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Staudinger reduction with triphenylphosphine.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for antiviral or anticancer agents.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-L-mannose: Lacks the dimethyl acetal group.
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(ethyl acetal)-L-mannose: Contains an ethyl acetal instead of a dimethyl acetal.
Uniqueness
The presence of the dimethyl acetal group in 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose may confer unique reactivity and stability compared to its analogs.
Propiedades
Fórmula molecular |
C13H19N5O6 |
|---|---|
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
1-[(2S,3R,4R,5R)-2-(azidomethyl)-5-(dimethoxymethyl)-4-hydroxyoxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O6/c1-6-5-18(13(21)16-11(6)20)8-7(4-15-17-14)24-10(9(8)19)12(22-2)23-3/h5,7-10,12,19H,4H2,1-3H3,(H,16,20,21)/t7-,8-,9+,10+/m0/s1 |
Clave InChI |
YDCDJYVMXCQQTH-AXTSPUMRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](O[C@H]([C@@H]2O)C(OC)OC)CN=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(OC(C2O)C(OC)OC)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)

![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)
![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)



![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
